1-(Methoxymethyl)cyclobutan-1-amine
Overview
Description
1-(Methoxymethyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H13NO It is a cyclobutane derivative where one of the hydrogen atoms is replaced by a methoxymethyl group and another by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methoxymethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form cyclobutylamines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Cyclobutylamines.
Substitution: Various substituted cyclobutanamines.
Scientific Research Applications
1-(Methoxymethyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)cyclobutan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Cyclobutanamine: Lacks the methoxymethyl group, making it less lipophilic.
Methoxymethylamine: Lacks the cyclobutane ring, resulting in different chemical properties.
Cyclobutanone: Precursor in the synthesis of 1-(Methoxymethyl)cyclobutan-1-amine.
Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a methoxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKIVVMDJOKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695823 | |
Record name | 1-(Methoxymethyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-05-9 | |
Record name | 1-(Methoxymethyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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